molecular formula C15H14ClN3O2 B2697625 4-(2-chlorobenzoyl)-N-(dimethylaminomethylidene)-1H-pyrrole-2-carboxamide CAS No. 338976-90-2

4-(2-chlorobenzoyl)-N-(dimethylaminomethylidene)-1H-pyrrole-2-carboxamide

Cat. No.: B2697625
CAS No.: 338976-90-2
M. Wt: 303.75
InChI Key: AHXYDZHBGZSSRS-GIJQJNRQSA-N
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Description

4-(2-chlorobenzoyl)-N-(dimethylaminomethylidene)-1H-pyrrole-2-carboxamide is an organic compound with a complex structure that includes a pyrrole ring, a chlorobenzoyl group, and a dimethylaminomethylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chlorobenzoyl)-N-(dimethylaminomethylidene)-1H-pyrrole-2-carboxamide typically involves multiple steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group can be introduced via Friedel-Crafts acylation using 2-chlorobenzoyl chloride and an aluminum chloride catalyst.

    Addition of the Dimethylaminomethylidene Group: This step involves the reaction of the intermediate with dimethylformamide dimethyl acetal (DMF-DMA) to introduce the dimethylaminomethylidene group.

Industrial Production Methods

In an industrial setting, the synthesis would be scaled up with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,3-diones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The chlorobenzoyl group can participate in nucleophilic aromatic substitution, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Pyrrole-2,3-diones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 4-(2-chlorobenzoyl)-N-(dimethylaminomethylidene)-1H-pyrrole-2-carboxamide serves as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the synthesis of heterocyclic compounds.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In the materials science industry, this compound could be used in the development of new polymers or as a precursor for advanced materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar Compounds

    4-(2-chlorobenzoyl)-1H-pyrrole-2-carboxamide: Lacks the dimethylaminomethylidene group, which may affect its reactivity and applications.

    N-(dimethylaminomethylidene)-1H-pyrrole-2-carboxamide: Lacks the chlorobenzoyl group, which could influence its biological activity and chemical properties.

Uniqueness

The presence of both the chlorobenzoyl and dimethylaminomethylidene groups in 4-(2-chlorobenzoyl)-N-(dimethylaminomethylidene)-1H-pyrrole-2-carboxamide makes it unique

Properties

IUPAC Name

4-(2-chlorobenzoyl)-N-(dimethylaminomethylidene)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O2/c1-19(2)9-18-15(21)13-7-10(8-17-13)14(20)11-5-3-4-6-12(11)16/h3-9,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHXYDZHBGZSSRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC(=O)C1=CC(=CN1)C(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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